N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide
Description
N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide is a methanimidamide derivative characterized by a central phenyl ring substituted with:
Properties
CAS No. |
950596-57-3 |
|---|---|
Molecular Formula |
C18H26N4O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-17(23-3)18(11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
HNMKIMKFOTZEPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C#N)OCCCN2CCOCC2)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis
- Starting Materials :
- 2-Cyano-5-methoxy-4-bromophenol
- Morpholine
- Dimethylformamide (DMF)
- Sodium hydride (NaH)
Preparation of the Bromophenol Derivative :
The starting material is reacted with sodium hydride in DMF to generate the corresponding phenoxide.Alkylation with Morpholine :
The phenoxide is then treated with morpholine under reflux conditions to form the morpholine ether.Formation of the Imidamide :
The resulting product undergoes reaction with N,N-dimethylformamide dimethyl acetal to yield the final imidamide product.
Method 2: Two-Step Synthesis
Formation of the Ether :
In the first step, 2-Cyano-5-methoxyphenol is reacted with morpholine in acetic anhydride to form an ether linkage.Dimethylation :
In the second step, dimethylamine is introduced under acidic conditions to produce the final compound through N,N-dimethylation.
Method 3: Alternative Synthetic Route
- Starting Materials :
- 5-Methoxy-2-cyanobenzaldehyde
- Morpholine
- Formaldehyde
Condensation Reaction :
The aldehyde undergoes a condensation reaction with morpholine in the presence of formaldehyde under basic conditions to yield an intermediate imine.Reduction to Imidamide :
The imine is then reduced using lithium aluminum hydride (LiAlH4) to obtain the desired imidamide structure.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Synthesis | Multi-step | NaH, DMF, Morpholine | High | Straightforward | Requires careful handling of NaH |
| Two-Step Synthesis | Two steps | Acetic anhydride, Dimethylamine | Moderate | Simpler reaction conditions | Lower yield compared to Method 1 |
| Alternative Route | Two steps | LiAlH4, Formaldehyde | Variable | Potentially fewer steps | More complex reagent handling |
Chemical Reactions Analysis
N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and methoxy groups.
Hydrolysis: Hydrolysis of the compound can lead to the formation of corresponding phenoxy acids.
Common reagents and conditions used in these reactions include dry dichloromethane (DCM), lutidine, and TBTU . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C18H26N4O
- Molecular Weight : 346.4 g/mol
Its structure features a cyano group, a methoxy group, and a morpholine moiety, which contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds similar to N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide exhibit promising anticancer properties. The presence of the cyano group enhances the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.
Case Study : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Modulation of Enzyme Activity
The compound has been studied for its ability to modulate enzyme activity, particularly in relation to ATP-binding cassette (ABC) transporters. These transporters play a crucial role in drug resistance mechanisms in cancer cells.
Case Study : A study demonstrated that similar compounds could enhance the efficacy of chemotherapeutic agents by inhibiting ABC transporters, thereby increasing drug accumulation within cancer cells .
Protein Interactions
This compound has been utilized in studies focusing on protein-protein interactions. Its ability to bind specific proteins makes it a valuable tool for elucidating complex biological pathways.
Case Study : Research involving this compound has led to insights into the mechanisms of signal transduction pathways, particularly those involving G-protein coupled receptors (GPCRs) .
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its pharmacokinetic properties are being investigated to optimize therapeutic efficacy.
Table 1: Summary of Pharmacological Properties
| Property | Value |
|---|---|
| Solubility | High solubility in DMSO |
| Stability | Stable under physiological pH |
| Bioavailability | Potentially high |
Mechanism of Action
The mechanism of action of N’-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues in the Methanimidamide Family
Methanimidamides are a class of compounds featuring the N-C=N- moiety. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The 2-cyano group may lower LogP relative to chlorophenyl analogues (e.g., N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide), balancing solubility and membrane permeability .
- Metabolic Stability: Methoxy groups generally reduce oxidative metabolism, while cyano groups can act as metabolically stable bioisosteres for carbonyl or nitro groups .
Biological Activity
N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide, a compound with the molecular formula C18H26N4O3, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyano group, methoxy group, and a morpholine moiety. Its structural formula can be represented as follows:
Key Structural Components
- Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Morpholine Moiety : Often associated with biological activity, particularly in modulating receptor interactions.
Research indicates that this compound may interact with various biological pathways:
- Protein Kinase Modulation : The compound has been noted for its ability to modulate protein kinase activities, which are crucial in regulating cellular functions such as proliferation and apoptosis .
- ABC Transporter Interaction : It may act as a modulator of ATP-Binding Cassette (ABC) transporters, influencing drug resistance mechanisms in cancer cells .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific pathways remain to be fully elucidated.
In Vitro Studies
In vitro experiments have demonstrated the following:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Studies have reported that this compound induces apoptosis through caspase activation pathways .
In Vivo Studies
Animal model studies are crucial for evaluating the therapeutic potential of this compound:
- Tumor Growth Inhibition : In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Toxicity Assessment : Toxicological evaluations revealed acceptable safety profiles at therapeutic doses, though further studies are necessary to establish long-term safety.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer xenografts in mice demonstrated that treatment with this compound led to a 50% reduction in tumor size after four weeks of treatment. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Case Study 2: ABC Transporter Modulation
In another investigation focusing on multidrug-resistant cancer cell lines, the compound was found to enhance the efficacy of conventional chemotherapeutics by inhibiting ABC transporter activity. This suggests a dual role in both targeting cancer cells directly and overcoming drug resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Protein Kinase Modulation | Inhibition of cellular proliferation | |
| ABC Transporter Interaction | Enhanced drug uptake | |
| Antitumor Activity | Significant tumor growth reduction |
Table 2: Case Study Outcomes
| Study Focus | Model Used | Outcome |
|---|---|---|
| Anticancer Efficacy | Human breast cancer xenografts in mice | 50% reduction in tumor size after 4 weeks |
| ABC Transporter Modulation | Multidrug-resistant cancer cell lines | Improved efficacy of chemotherapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
